molecular formula C14H7F3N2O3S B14400253 5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole CAS No. 89721-73-3

5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole

Cat. No.: B14400253
CAS No.: 89721-73-3
M. Wt: 340.28 g/mol
InChI Key: RZWIKGFTFWXUHZ-UHFFFAOYSA-N
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Description

5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a nitro group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

89721-73-3

Molecular Formula

C14H7F3N2O3S

Molecular Weight

340.28 g/mol

IUPAC Name

5-[4-nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole

InChI

InChI=1S/C14H7F3N2O3S/c15-14(16,17)11-6-9(19(20)21)1-3-12(11)22-10-2-4-13-8(5-10)7-18-23-13/h1-7H

InChI Key

RZWIKGFTFWXUHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=CC3=C(C=C2)SN=C3

Origin of Product

United States

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